2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane
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Overview
Description
2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a 3-chloro-2-methylpropyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-2-methylpropyl)-1,1-difluorocyclopentane typically involves the reaction of 3-chloro-2-methylpropyl halides with difluorocyclopentane under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted cyclopentanes.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkanes and other reduced hydrocarbons.
Scientific Research Applications
2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the alteration of molecular pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylpentane
- 1-Chloro-4-ethylcyclohexane
- 4-tert-Butyl-3-iodoheptane
- 1,4-Dibromobut-2-ene
- 1-Bromo-4-sec-butyl-2-methylbenzene
Uniqueness
2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C9H15ClF2 |
---|---|
Molecular Weight |
196.66 g/mol |
IUPAC Name |
2-(3-chloro-2-methylpropyl)-1,1-difluorocyclopentane |
InChI |
InChI=1S/C9H15ClF2/c1-7(6-10)5-8-3-2-4-9(8,11)12/h7-8H,2-6H2,1H3 |
InChI Key |
JIFBJXRKVMCIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCC1(F)F)CCl |
Origin of Product |
United States |
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